molecular formula C5H8N2OS2 B12822230 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid CAS No. 858221-90-6

5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid

Cat. No.: B12822230
CAS No.: 858221-90-6
M. Wt: 176.3 g/mol
InChI Key: VAEITMYOVXGJNN-UHFFFAOYSA-N
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Description

5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid typically involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium. One common method includes the reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine, followed by treatment with an alkaline medium . This reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiazolidine derivative.

Industrial Production Methods

Industrial production of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid involves its interaction with various molecular targets. The presence of sulfur and nitrogen atoms allows the compound to form strong interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but the compound is known to interfere with enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

858221-90-6

Molecular Formula

C5H8N2OS2

Molecular Weight

176.3 g/mol

IUPAC Name

5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid

InChI

InChI=1S/C5H8N2OS2/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10)

InChI Key

VAEITMYOVXGJNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=S)N1)C(=O)S

Origin of Product

United States

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